Org 27569

Beschreibung

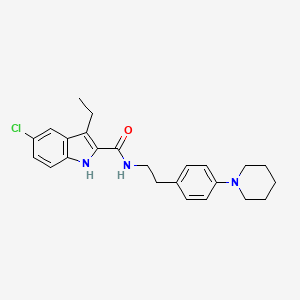

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFZDNYNXFMRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660764 | |

| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868273-06-7 | |

| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868273-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ORG-27569 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Org-27569 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YW2S3Z2CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dichotomous Nature of Org 27569: An Allosteric Modulator of the Cannabinoid CB1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid type 1 (CB1) receptor. Its mechanism of action is of significant interest due to its paradoxical effects on receptor pharmacology. While it enhances the binding affinity of orthosteric CB1 agonists, it concurrently acts as a functional antagonist or inverse agonist, attenuating or blocking agonist-induced downstream signaling.[1] This unique profile, characterized by positive binding cooperativity and negative functional cooperativity, presents both challenges and opportunities for therapeutic development. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on ligand binding, G-protein coupling, and intracellular signaling pathways. Quantitative data from key in vitro assays are summarized, and detailed experimental protocols are provided to facilitate further research.

Core Mechanism: Allosteric Modulation of the CB1 Receptor

This compound exerts its effects by binding to a topographically distinct site on the CB1 receptor, separate from the orthosteric site where endogenous cannabinoids (like anandamide and 2-AG) and synthetic agonists (like CP 55,940 and THC) bind.[2] This allosteric binding induces a conformational change in the receptor that alters the binding and/or efficacy of orthosteric ligands.[3]

The primary characteristics of this compound's mechanism of action are:

-

Positive Binding Cooperativity with Agonists: this compound increases the binding affinity of CB1 receptor agonists. For example, it enhances the specific binding of the potent agonist [³H]CP 55,940 to the receptor.[1][4]

-

Negative Binding Cooperativity with Inverse Agonists: Conversely, it decreases the binding affinity of CB1 receptor antagonists or inverse agonists, such as rimonabant (SR141716A).[4]

-

Negative Functional Cooperativity (Functional Antagonism): Despite increasing agonist binding, this compound decreases the efficacy of these agonists in stimulating downstream second messenger signaling. In practice, it behaves as an insurmountable antagonist of CB1 receptor function.

-

Inverse Agonism: In some cellular systems, this compound has been shown to decrease the basal activity of the CB1 receptor in functional assays like [³⁵S]GTPγS binding and cAMP accumulation, indicating that it possesses inverse agonist properties.[1][4]

Quantitative Data Presentation

The pharmacological profile of this compound has been characterized in a variety of in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Cooperativity of this compound

| Parameter | Orthosteric Ligand | Value | Assay System | Reference |

| pKB | [³H]CP 55,940 | 5.67 ± 0.23 | Mouse Brain Membranes | [5] |

| Log α (Cooperativity Factor) | [³H]CP 55,940 | 1.14 ± 0.17 | Mouse Brain Membranes | [5] |

| KB (nM) | [³H]CP 55,940 | 217.3 | HEK293 Cells (Wild-Type CB1) | [6] |

| α (Cooperativity Factor) | [³H]CP 55,940 | 4.65 | HEK293 Cells (Wild-Type CB1) | [6] |

Note: A Log α value greater than 0, or an α value greater than 1, indicates positive binding cooperativity.

Table 2: Functional Potency and Efficacy of this compound

| Assay | Agonist | Parameter | Value | Assay System | Reference |

| Mouse Vas Deferens Contraction | WIN 55,212-2 | pEC₅₀ | 8.24 ± 0.12 | Mouse Vas Deferens | [5] |

| Mouse Vas Deferens Contraction | WIN 55,212-2 | Eₘₐₓ (%) | 45.4 | Mouse Vas Deferens | [5] |

| ERK1/2 Phosphorylation | CP 55,940 (EC₈₀) | pIC₅₀ | 6.78 ± 0.27 | hCB1-HEK293 Cells | [4] |

| ERK1/2 Phosphorylation | THC (EC₈₀) | pIC₅₀ | 6.38 ± 0.39 | hCB1-HEK293 Cells | [4] |

| Basal ERK1/2 Phosphorylation | None (Inverse Agonism) | pIC₅₀ | 6.86 ± 0.21 | hCB1-HEK293 Cells | [4] |

Impact on Intracellular Signaling Pathways

The functional antagonism of this compound is evident in its modulation of key CB1 receptor-mediated signaling pathways.

G-Protein Coupling ([³⁵S]GTPγS Binding)

Activation of the CB1 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), promotes the exchange of GDP for GTP on the Gα subunit. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is a direct measure of G-protein activation. This compound acts as an insurmountable antagonist in this assay, reducing the maximal effect (Eₘₐₓ) of agonists like CP 55,940 in stimulating [³⁵S]GTPγS binding.[1][4] Furthermore, it can decrease basal [³⁵S]GTPγS binding, demonstrating inverse agonism.[4]

Adenylyl Cyclase/cAMP Pathway

Upon activation by an agonist, the Gi subunit of the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound antagonizes this effect, attenuating the ability of CB1 agonists to inhibit forskolin-stimulated cAMP production.[1][4] Some studies have also reported that this compound can act as an inverse agonist by increasing cAMP levels above those stimulated by forskolin alone, an effect that is sensitive to pertussis toxin (PTX), confirming its dependence on Gi/o proteins.[4]

Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK1/2)

The effect of this compound on the extracellular signal-regulated kinase (ERK) pathway is more complex and appears to be context-dependent, a phenomenon known as "biased signaling".[7]

-

Antagonism/Inverse Agonism: Several studies report that this compound antagonizes agonist-induced ERK1/2 phosphorylation.[1][4] It can also act as an inverse agonist, reducing basal ERK phosphorylation in a CB1- and Gi/o-dependent manner, as this effect is absent in untransfected cells and is blocked by pertussis toxin.[4][8]

-

Agonism: In contrast, other studies have shown that this compound can, by itself, induce ERK1/2 phosphorylation, independent of G-protein coupling.[6] This suggests that the conformational state induced by this compound can activate specific downstream pathways while inhibiting others, a hallmark of biased allosteric modulation.

This discrepancy highlights the complexity of CB1 receptor signaling and the potential for allosteric modulators to selectively engage different downstream effectors.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Signaling pathways of the CB1 receptor modulated by this compound.

Experimental Workflow Diagrams

References

- 1. Allosteric modulation of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. realmofcaring.org [realmofcaring.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CB1 allosteric modulator Org27569 is an antagonist/inverse agonist of ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Org 27569: A Cannabinoid Receptor 1 (CB1) Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 27569, chemically identified as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] As a key regulator in the endocannabinoid system, the CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation influences a myriad of physiological processes, making it a significant target for therapeutic intervention. This compound presents a unique pharmacological profile, exhibiting a paradoxical ability to increase the binding affinity of CB1 agonists while simultaneously reducing their functional efficacy. This technical guide provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and signaling pathways associated with this compound's interaction with the CB1 receptor.

Quantitative Pharmacological Data

The pharmacological effects of this compound have been quantified across various in vitro assays. The following tables summarize the key binding and functional parameters, offering a comparative view of its allosteric modulatory properties.

Table 1: Binding Affinity and Cooperativity of this compound at the CB1 Receptor

| Parameter | Radioligand | Value | Species/System | Reference |

| pKb | [³H]CP 55,940 (Agonist) | 5.67 | Not Specified | [2] |

| pKb | [³H]SR 141716A (Inverse Agonist) | 5.95 | Not Specified | [2] |

| Logα (Cooperativity Factor) | [³H]CP 55,940 (Agonist) | 1.14 ± 0.17 | Not Specified | [3] |

Table 2: Functional Activity of this compound in CB1 Receptor Assays

| Assay | Agonist | Parameter | Value | Species/System | Reference |

| Mouse Vas Deferens Contraction | WIN55212-2 | pEC₅₀ | 8.24 ± 0.12 | Mouse | [3] |

| Mouse Vas Deferens Contraction | WIN55212-2 | Eₘₐₓ | 45.4% | Mouse | [3] |

| ERK1/2 Phosphorylation | - | pEC₅₀ | 8.55 ± 0.99 | hCB₁R Cells | [4] |

| ERK1/2 Phosphorylation | - | Eₘₐₓ | 19% | hCB₁R Cells | [4] |

| Antagonism of CP55,940-induced ERK activation | CP55,940 | pIC₅₀ | 6.78 ± 0.273 | hCB₁ HEK293 cells | [5] |

| Antagonism of THC-induced ERK activation | THC | pIC₅₀ | 6.38 ± 0.394 | hCB₁ HEK293 cells | [5] |

| Reduction of basal ERK phosphorylation | - | pIC₅₀ | 6.86 ± 0.21 | hCB₁ HEK293 cells | [5] |

Signaling Pathways

This compound's modulation of the CB1 receptor leads to complex downstream signaling events. The canonical pathway involves G-protein coupling, while emerging evidence points towards G-protein-independent or "biased" signaling, particularly in the context of ERK1/2 activation.

G-Protein Dependent Signaling Pathway

The primary signaling mechanism of the CB1 receptor is through the inhibitory G-protein, Gαi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This compound acts as a negative allosteric modulator of this pathway, attenuating the inhibitory effect of agonists on cAMP production.

Biased Signaling and ERK1/2 Activation

Conflicting reports exist regarding the effect of this compound on the Extracellular Signal-regulated Kinase (ERK) pathway. While some studies demonstrate that this compound antagonizes agonist-induced ERK activation, others suggest it can induce ERK phosphorylation independently of G-protein coupling.[4][5] This suggests a "biased signaling" mechanism, potentially involving β-arrestin or other scaffolding proteins, where the allosteric modulator favors one signaling pathway over another.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CB1 receptor and its effect on the binding of other ligands.

Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the CB1 receptor. Homogenize in a suitable buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [³H]CP 55,940 or [³H]SR 141716A), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled CB1 ligand).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the inhibition constant (Ki) or the dissociation constant of the allosteric modulator (Kb) and the cooperativity factor (α).

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor.

Protocol:

-

Membrane Preparation: Prepare CB1 receptor-expressing membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the membranes, varying concentrations of a CB1 agonist (e.g., CP 55,940), and a fixed concentration of this compound (or varying concentrations to determine its IC₅₀). Add GDP to the assay buffer.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding at each concentration of this compound. Plot the data to determine the effect of this compound on the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ).

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Protocol:

-

Cell Culture: Culture cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, treat the cells with varying concentrations of a CB1 agonist in the presence or absence of this compound. Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration to generate dose-response curves. Determine the effect of this compound on the agonist's ability to inhibit forskolin-stimulated cAMP accumulation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to determine the effect of this compound on the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2.

Protocol:

-

Cell Culture and Treatment: Culture cells expressing the CB1 receptor and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with this compound alone or in combination with a CB1 agonist for a specific time period (e.g., 5-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Conclusion

This compound stands out as a critical tool for dissecting the complexities of CB1 receptor pharmacology. Its unique profile as a negative allosteric modulator with positive binding cooperativity for agonists highlights the potential for fine-tuning CB1 receptor signaling. The conflicting data on ERK1/2 activation underscores the importance of investigating biased signaling at the CB1 receptor. The detailed protocols provided in this guide are intended to facilitate further research into the nuanced mechanisms of this compound and other allosteric modulators, ultimately aiding in the development of novel therapeutics with improved efficacy and side-effect profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CB1 Receptors | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Org 27569: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] Its unique pharmacological profile, characterized by an increase in agonist binding affinity coupled with a decrease in agonist efficacy for G-protein activation, has positioned it as a significant tool for studying cannabinoid receptor pharmacology.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding characteristics, impact on downstream signaling pathways, and a summary of its in vitro and in vivo effects. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

The cannabinoid CB1 receptor, a Class A G-protein coupled receptor (GPCR), is a key therapeutic target for a multitude of physiological processes.[3] Allosteric modulation of the CB1 receptor offers a promising therapeutic strategy, potentially providing greater specificity and reduced side effects compared to orthosteric ligands.[2] this compound, one of the first identified allosteric modulators of the CB1 receptor, exhibits a complex mechanism of action that has been extensively studied to dissect the nuances of CB1 receptor signaling.[1][2] This document serves as a technical resource, consolidating the available pharmacological data on this compound.

Mechanism of Action

This compound binds to a topographically distinct site on the CB1 receptor from the orthosteric binding site.[2] This interaction induces a conformational change in the receptor that leads to a paradoxical effect: it enhances the binding affinity of CB1 agonists like CP 55,940, while simultaneously acting as an insurmountable antagonist of G-protein-mediated signaling.[1][4] This phenomenon is described as positive binding cooperativity and negative functional cooperativity.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological effects of this compound.

Table 1: Binding Affinity and Cooperativity

| Parameter | Ligand | Value | Receptor System | Reference |

| pKB | This compound | 5.67 ± 0.23 | Mouse vas deferens | [5] |

| Logα | This compound with WIN55212-2 | 1.14 ± 0.17 | Mouse vas deferens | [5] |

| Effect on [3H]CP 55,940 Binding | This compound | Increases affinity | HEK293 cells expressing hCB1 | [4][6] |

| Effect on [3H]SR141716A Binding | This compound | Decreases affinity | Not specified | [1] |

Table 2: In Vitro Functional Assays

| Assay | Agonist | Effect of this compound | Concentration | Cell Line | Reference |

| [35S]GTPγS Binding | CP 55,940 | Antagonism/Inverse Agonism | - | HEK293 cells expressing hCB1 | [6][7] |

| cAMP Production (Forskolin-stimulated) | CP 55,940 | Antagonism | - | Not specified | [7] |

| ERK1/2 Phosphorylation | - | Agonism (alone) | 10 µM | HEK293 cells expressing hCB1 | [7][8] |

| ERK1/2 Phosphorylation | CP 55,940, THC, 2-AG | Antagonism | 10 µM | HEK293 cells expressing hCB1 | [7] |

| Receptor Internalization | - | Induces internalization | 10 µM | HEK293 cells expressing rat CB1 | [7] |

| JNK Phosphorylation | CP 55,940 | Abrogated stimulation | - | HEK293 cells expressing CB1 | [6] |

Signaling Pathways

This compound exhibits "biased antagonism" or "ligand-biased signaling," differentially modulating distinct downstream pathways.[8][9] While it inhibits the canonical Gαi/o-protein-mediated signaling cascade, leading to a blockade of adenylyl cyclase inhibition and downstream effects, it has been shown to promote G-protein-independent signaling through the ERK/MAPK pathway.[6][7] This effect is suggested to be mediated, at least in part, by β-arrestin.[4]

Caption: Signaling pathways modulated by this compound at the CB1 receptor.

In Vivo Pharmacology

In vivo studies of this compound have yielded complex results that do not always directly translate from its in vitro profile.[4][10] While it reduces food intake, similar to the orthosteric antagonist rimonabant, this effect was found to be independent of the CB1 receptor.[4][11] Furthermore, this compound did not consistently alter the antinociceptive, cataleptic, or hypothermic effects of orthosteric agonists like anandamide, CP 55,940, and Δ⁹-tetrahydrocannabinol in mice.[4][10] These findings have raised questions about its utility as a "gold standard" CB1 allosteric modulator for in vivo applications.[4]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the effect of this compound on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.

Methodology:

-

Membrane preparations from HEK293 cells stably expressing the human CB1 receptor are used.

-

Membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor agonist (e.g., [3H]CP 55,940) or antagonist/inverse agonist (e.g., [3H]SR141716A).

-

Increasing concentrations of this compound are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled orthosteric ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine the effect of this compound on the affinity (Kd) and maximum binding capacity (Bmax) of the radioligand.

Caption: Experimental workflow for radioligand binding assays.

[³⁵S]GTPγS Binding Assay

Objective: To measure the effect of this compound on G-protein activation by a CB1 receptor agonist.

Methodology:

-

Membranes from cells expressing the CB1 receptor are incubated in a buffer containing GDP.

-

The membranes are then exposed to a CB1 receptor agonist (e.g., CP 55,940) in the presence or absence of varying concentrations of this compound.

-

[³⁵S]GTPγS is added to the reaction mixture.

-

The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is initiated.

-

The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data are analyzed to determine the potency (EC50) and efficacy (Emax) of the agonist in the presence and absence of this compound.

ERK1/2 Phosphorylation Assay

Objective: To assess the impact of this compound on the MAPK/ERK signaling pathway.

Methodology:

-

HEK293 cells expressing the CB1 receptor are cultured to an appropriate confluency.

-

The cells are serum-starved to reduce basal ERK1/2 phosphorylation.

-

Cells are then treated with this compound alone or in combination with a CB1 receptor agonist for a specified time.

-

Following treatment, the cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

-

The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK1/2 activation.

Caption: Experimental workflow for ERK1/2 phosphorylation assays.

Conclusion

This compound possesses a complex and intriguing pharmacological profile as a negative allosteric modulator of the CB1 receptor. Its ability to dissociate agonist binding from G-protein activation has made it an invaluable tool for probing the intricacies of CB1 receptor signaling and the concept of biased agonism. While its in vivo effects are not a direct reflection of its in vitro activity, the study of this compound continues to provide significant insights into the therapeutic potential of allosteric modulation of cannabinoid receptors. This guide provides a foundational resource for researchers aiming to utilize or further investigate this unique pharmacological agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Org 27569: A Technical Guide to a Prototypical CB1 Receptor Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, making it a pivotal tool in the study of the endocannabinoid system.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and complex mechanism of action of this compound. It includes a compilation of quantitative data from various in vitro studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, is a well-characterized indole-2-carboxamide derivative.[1][3] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide | [1] |

| Molecular Formula | C24H28ClN3O | [2] |

| Molar Mass | 409.96 g·mol−1 | [2] |

| CAS Number | 868273-06-7 | [2] |

| PubChem CID | 44828492 | [2] |

Mechanism of Action: A Tale of Two Affinities

This compound exhibits a paradoxical mechanism of action. It binds to an allosteric site on the CB1 receptor, topographically distinct from the orthosteric site where endogenous cannabinoids and synthetic agonists bind.[3] This binding event induces a conformational change in the receptor with two key consequences:

-

Positive Binding Cooperativity with Agonists: this compound increases the binding affinity of CB1 receptor agonists, such as CP55,940.[1][4]

-

Negative Binding Cooperativity with Inverse Agonists: Conversely, it decreases the binding affinity of CB1 receptor inverse agonists like SR141716A.[1][4]

Despite enhancing agonist binding, this compound acts as a non-competitive antagonist, reducing the efficacy of agonists in stimulating downstream signaling pathways.[2] This functional antagonism is a hallmark of its activity as a negative allosteric modulator.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro assays.

Binding Affinity and Cooperativity

| Parameter | Orthosteric Ligand | Value | Receptor Type | Assay Type | Reference |

| pKb | [3H]CP55,940 | 5.67 | Wild-Type CB1 | Radioligand Binding | [5] |

| pKb | [3H]SR141716A | 5.95 | Wild-Type CB1 | Radioligand Binding | [5] |

| KB (nM) | [3H]CP55,940 | 217.3 | Wild-Type CB1 | Radioligand Binding | [1] |

| KB (nM) | [3H]CP55,940 | 644.2 | T210A Mutant CB1 | Radioligand Binding | [1] |

| Cooperativity Factor (α) | [3H]CP55,940 | > 1 | Wild-Type CB1 | Radioligand Binding | [1] |

Functional Antagonism and Inverse Agonism

| Parameter | Agonist | Value | Assay Type | Reference |

| pIC50 | CP55,940 | 6.78 ± 0.273 | ERK1/2 Phosphorylation | [4] |

| pIC50 | THC | 6.38 ± 0.394 | ERK1/2 Phosphorylation | [4] |

| pIC50 | 2-AG | 6.26 ± 0.238 | ERK1/2 Phosphorylation | [4] |

| pIC50 (alone) | - | 6.86 ± 0.21 | Basal ERK1/2 Phosphorylation | [4] |

Signaling Pathways

This compound modulates multiple downstream signaling pathways of the CB1 receptor, most notably the G-protein-dependent and -independent pathways leading to ERK1/2 activation and the inhibition of adenylyl cyclase.

G-protein Dependent Signaling

The CB1 receptor primarily couples to Gi/o proteins.[4] Agonist binding typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, and modulates ion channels. This compound acts as an inverse agonist in this pathway, increasing cAMP levels above basal in a pertussis toxin (PTX)-sensitive manner, indicating a Gi/o-dependent mechanism.[4]

ERK1/2 Signaling Pathway

The effect of this compound on the Extracellular signal-Regulated Kinase (ERK) pathway is complex, exhibiting both antagonistic and inverse agonistic properties. It antagonizes agonist-induced ERK1/2 phosphorylation and can also reduce basal ERK1/2 phosphorylation, an effect that is dependent on Gi/o proteins.[4][6] However, some studies have reported G-protein-independent ERK activation, suggesting a biased signaling mechanism.[1][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound and its effect on the binding of orthosteric ligands to the CB1 receptor.

1. Membrane Preparation:

-

HEK293 cells transiently or stably expressing the human CB1 receptor are cultured and harvested.

-

Cells are homogenized in a TME buffer (25 mM Tris-HCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4).[1]

-

The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.[1]

2. Binding Reaction:

-

Membranes (approximately 3-5 µg of protein) are incubated with a radiolabeled orthosteric ligand (e.g., [3H]CP55,940 or [3H]SR141716A) and varying concentrations of this compound.[1]

-

The incubation is carried out at 30 °C for 90 minutes in a total volume of 200-500 µl of TME buffer containing 0.1% fatty acid-free bovine serum albumin.[1]

3. Termination and Detection:

-

The reaction is terminated by rapid filtration through Whatman GF/C filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.[1]

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Binding parameters (KB, α) are determined by non-linear regression analysis of the competition binding data.[1]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor.

1. Membrane Preparation:

-

Similar to the radioligand binding assay, membranes from CB1-expressing cells are prepared.

2. Assay Reaction:

-

Membranes (15 µg) are incubated in a GTPγS binding buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl) with the agonist, varying concentrations of this compound, 10 µM GDP, and 0.1 nM [35S]GTPγS.[1]

-

The incubation is carried out for 60 minutes at 30 °C.[1]

3. Termination and Detection:

-

The reaction is terminated by rapid filtration through Whatman GF/C filters.

-

The filters are washed, and the bound [35S]GTPγS is quantified by liquid scintillation counting.[1]

4. Data Analysis:

-

Basal binding is measured in the absence of any ligand, and non-specific binding is determined with excess unlabeled GTPγS.[1]

-

Data are expressed as a percentage of the maximal stimulation produced by the agonist alone.

ERK1/2 Phosphorylation Assay

This assay quantifies the effect of this compound on the activation of the ERK signaling pathway.

1. Cell Culture and Treatment:

-

HEK293 cells stably transfected with the hCB1 receptor are serum-starved overnight.[4]

-

Cells are then treated with an agonist (e.g., CP55,940) in the presence or absence of varying concentrations of this compound for a specified time (e.g., 5 or 20 minutes).[4]

-

For inverse agonism studies, cells are treated with this compound alone.[4]

2. Cell Lysis and Protein Quantification:

-

After treatment, cells are lysed, and the protein concentration of the lysates is determined.

3. Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2.

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[8]

4. Data Analysis:

-

The intensity of the pERK bands is normalized to the intensity of the total ERK bands.

-

The results are expressed as a percentage of the basal or agonist-stimulated response.

Conclusion

This compound remains a cornerstone for understanding the allosteric modulation of the CB1 receptor. Its unique profile of enhancing agonist binding while functionally antagonizing receptor signaling highlights the complexity of GPCR pharmacology. The data and protocols presented in this guide offer a technical foundation for researchers to further explore the therapeutic potential of targeting the allosteric sites of the CB1 receptor. The provided visualizations aim to clarify the intricate signaling pathways and experimental procedures involved in the study of this fascinating compound.

References

- 1. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CB1 allosteric modulator Org27569 is an antagonist/inverse agonist of ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Allosteric Modulator: A Technical Guide to Org 27569

An In-depth Review for Researchers and Drug Development Professionals

Abstract

Org 27569, a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, represents a significant tool in the study of the endocannabinoid system.[1] Discovered and initially characterized by Organon Research, this indole-2-carboxamide derivative exhibits a unique pharmacological profile.[2][3] While it enhances the binding of orthosteric CB1 agonists, it paradoxically acts as an insurmountable antagonist of G-protein-mediated signaling.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and detailed experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

This compound, with the IUPAC name 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, was first reported in the scientific literature in 2005 by Price et al.[2] It was identified as part of a research program at Organon aimed at developing allosteric modulators of the CB1 receptor.[2] The discovery of this compound and its congeners, Org 27759 and Org 29647, marked a pivotal moment in cannabinoid pharmacology, providing the first clear evidence of a druggable allosteric site on the CB1 receptor.[2]

Physicochemical Properties

| Property | Value |

| IUPAC Name | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide |

| Molecular Formula | C24H28ClN3O |

| Molar Mass | 409.96 g·mol−1 |

| CAS Number | 868273-06-7 |

Mechanism of Action: A Paradoxical Profile

This compound binds to an allosteric site on the CB1 receptor, topographically distinct from the orthosteric binding site for endogenous cannabinoids and synthetic agonists.[1] This interaction induces a conformational change in the receptor with two key paradoxical effects:

-

Positive Binding Cooperativity with Agonists: this compound increases the binding affinity of CB1 receptor agonists, such as CP55,940.[1][4]

-

Negative Functional Cooperativity (Antagonism): Despite enhancing agonist binding, this compound acts as an insurmountable antagonist of CB1 receptor-mediated G-protein signaling.[1][2] It inhibits agonist-stimulated [35S]GTPγS binding and the inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cAMP levels typically induced by CB1 agonists.[4]

Furthermore, studies have shown that this compound can act as an inverse agonist, reducing the basal activity of the CB1 receptor in the absence of an agonist.[4]

Signaling Pathways

The modulatory effects of this compound extend to downstream signaling cascades, most notably the Extracellular signal-Regulated Kinase (ERK) pathway. While it antagonizes agonist-induced G-protein signaling, some studies report that this compound alone can induce ERK1/2 phosphorylation in a G-protein-independent manner.[5] However, other studies have demonstrated that this compound antagonizes ERK activation induced by various cannabinoid agonists.[4] This suggests a complex, potentially biased signaling profile for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Radioligand Binding Parameters

| Radioligand | Effect of this compound | Cooperativity Factor (α) | Reference |

| [3H]CP55,940 (Agonist) | Increases binding | > 1 | [2] |

| [3H]SR141716A (Inverse Agonist) | Decreases binding | < 1 | [2] |

Table 2: Functional Antagonism in [35S]GTPγS Binding Assay

| Agonist | Effect of this compound | Nature of Antagonism | Reference |

| CP55,940 | Reduces Emax | Insurmountable | [2][4] |

Table 3: Effect on cAMP Accumulation

| Condition | Effect of this compound | Mechanism | Reference |

| Agonist-induced inhibition of forskolin-stimulated cAMP | Antagonizes inhibition | Negative Allosteric Modulation | [4] |

| Basal cAMP levels | Increases cAMP (in some systems) | Inverse Agonism | [4] |

Table 4: Modulation of ERK1/2 Phosphorylation

| Condition | Effect of this compound | Reference |

| Basal ERK1/2 phosphorylation | Can induce phosphorylation (G-protein independent) | [5] |

| Agonist-induced ERK1/2 phosphorylation | Antagonizes activation | [4] |

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize this compound.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human CB1 receptor are commonly used.[6][7][8]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7] For stable cell lines, a selection antibiotic (e.g., G418) is included.[6]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6][7]

-

Transfection (for transient expression): The calcium phosphate precipitation method or lipid-based transfection reagents (e.g., Lipofectamine) can be used to transfect HEK293 cells with a plasmid encoding the human CB1 receptor.[5][6][7]

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the CB1 receptor.

-

Membrane Preparation: CB1-expressing HEK293 cells are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.[9]

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.

-

Procedure:

-

Cell membranes (10-20 µg of protein) are pre-incubated with GDP (e.g., 30 µM) in the assay buffer.

-

The test compounds (CB1 agonist with or without this compound) are added.

-

The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.05 nM).

-

The mixture is incubated at 30°C for 60-90 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer to remove unbound [35S]GTPγS.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.[9][10]

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following CB1 receptor activation.

-

Principle: CB1 is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin.

-

Procedure:

-

CB1-expressing HEK293 cells are seeded in a multi-well plate.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are treated with the test compounds (CB1 agonist with or without this compound).

-

Adenylyl cyclase is stimulated with forskolin.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme Immunoassay (EIA).[11][12]

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the ERK signaling pathway.

-

Cell Treatment: CB1-expressing HEK293 cells are serum-starved overnight to reduce basal ERK phosphorylation. Cells are then treated with the test compounds for a specified time (e.g., 5-30 minutes).[13]

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.[14]

-

Western Blotting:

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.[13][14][15]

-

In Vivo Pharmacology

While this compound exhibits a clear and potent profile in vitro, its in vivo effects have been less straightforward. Some studies have reported that this compound reduces food intake in mice, an effect that would be expected from a CB1 receptor antagonist.[16] However, this effect was observed in both wild-type and CB1 knockout mice, suggesting a CB1-independent mechanism for its anorectic effects.[16] Other studies have shown that this compound has limited efficacy in altering the classic in vivo effects of orthosteric CB1 agonists (e.g., antinociception, catalepsy, hypothermia).[16]

Conclusion and Future Directions

This compound remains a cornerstone tool for probing the allosteric modulation of the CB1 receptor. Its paradoxical ability to enhance agonist binding while antagonizing G-protein signaling has provided invaluable insights into the complexities of CB1 receptor pharmacology and the potential for biased signaling. While its in vivo profile has presented challenges for direct therapeutic development, the discovery of this compound has paved the way for the rational design of new generations of CB1 allosteric modulators with potentially more favorable therapeutic properties. Future research will likely focus on elucidating the precise structural basis for its allosteric effects and on developing modulators with tailored signaling profiles to achieve desired therapeutic outcomes while minimizing side effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Allosteric modulation of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parameterization of Org27569: An Allosteric Modulator of the Cannabinoid CB1 G-Protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Cannabinoid Type 1 (CB1) Receptors Are Activated by Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Cannabinoid Receptor 1 Stably Expressing HEK293 Cell Line (hCB1) | Applied Biological Materials Inc. [abmgood.com]

- 9. benchchem.com [benchchem.com]

- 10. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. marshall.edu [marshall.edu]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In vitro characterization of Org 27569

An In-Depth Technical Guide to the In Vitro Characterization of Org 27569

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically identified as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] Its in vitro profile is complex, exhibiting properties of a NAM, an inverse agonist, and a biased agonist, depending on the signaling pathway being investigated. This document provides a comprehensive technical overview of its in vitro characterization, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.

Pharmacological Profile

This compound binds to an allosteric site on the CB1 receptor, a location topographically distinct from the orthosteric binding site for endogenous and exogenous cannabinoids.[2] This interaction does not compete with orthosteric ligands but rather modifies their binding and functional properties.

Allosteric Effects on Ligand Binding

A defining feature of this compound is its differential effect on the binding of CB1 agonists and inverse agonists, a property known as cooperativity.

-

Positive Cooperativity with Agonists: In vitro studies consistently show that this compound enhances the binding affinity of CB1 receptor agonists, such as CP55,940.[1][3][4] This means that in the presence of this compound, a lower concentration of agonist is required to occupy the same number of receptors.

-

Negative Cooperativity with Antagonists/Inverse Agonists: Conversely, this compound decreases the binding affinity of CB1 antagonists or inverse agonists, such as rimonabant (SR141716A).[1][3]

-

Probe Dependence: The modulatory effect of this compound can vary depending on the specific orthosteric ligand. For instance, while it shows strong positive cooperativity with CP55,940, it has been reported to have a neutral effect on the binding of another agonist, WIN55,212-2.[5][6]

Functional Antagonism and Inverse Agonism (G-Protein-Mediated Pathways)

Despite increasing agonist binding, this compound paradoxically behaves as a potent, insurmountable antagonist of CB1 receptor function in G-protein-dependent signaling pathways.[1][7]

-

[³⁵S]GTPγS Binding: It antagonizes agonist-stimulated [³⁵S]GTPγS binding, which is a direct measure of G-protein activation.[3][4]

-

cAMP Production: The CB1 receptor primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase and thus decrease cyclic AMP (cAMP) levels. This compound antagonizes the ability of CB1 agonists to inhibit forskolin-stimulated cAMP production.[3]

-

Inverse Agonism: In some assay systems, this compound not only blocks agonist effects but also reduces the basal, constitutive activity of the CB1 receptor. This has been observed in both [³⁵S]GTPγS and cAMP assays, classifying it as an inverse agonist in these pathways.[3] These effects are sensitive to pertussis toxin (PTX), confirming their dependence on Gαi/o protein signaling.[3]

Biased Signaling and G-Protein-Independent Pathways

The most complex aspect of this compound's pharmacology is its ability to exhibit "functional selectivity" or "biased signaling." It can antagonize G-protein-mediated pathways while simultaneously acting as an agonist in G-protein-independent pathways.

-

ERK1/2 Phosphorylation: The effect on the Extracellular signal-Regulated Kinase (ERK) pathway is multifaceted. Some studies report that this compound acts as an antagonist, inhibiting agonist-induced ERK activation and displaying inverse agonism by reducing basal ERK phosphorylation in a Gαi/o-dependent manner.[3] In contrast, other key findings demonstrate that this compound can induce ERK1/2 phosphorylation on its own, and this activation is insensitive to pertussis toxin, indicating a G-protein-independent mechanism, potentially involving β-arrestin.[8][9] This suggests this compound stabilizes a receptor conformation that precludes G-protein coupling but favors coupling to alternative signaling proteins.[8]

-

JNK Phosphorylation: this compound has been shown to abrogate the phosphorylation of JNK (c-Jun N-terminal kinase) induced by the agonist CP55940.[8]

-

Receptor Internalization: Reports on receptor internalization are conflicting. One study found that this compound alone can induce CB1 receptor internalization, a process often associated with receptor activation.[8] Another study reported that it prevents internalization induced by the agonist CP55,940.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound derived from various in vitro assays.

Table 1: Allosteric Modulation of Radioligand Binding to Wild-Type CB1 Receptors

| Radioligand | This compound Conc. | K_d (nM) | Fold Shift | Cooperativity Type | Reference |

|---|---|---|---|---|---|

| [³H]CP55,940 (Agonist) | 0 µM | 2.15 ± 0.48 | - | - | [8] |

| 10 µM | 0.43 ± 0.11 | ~5.0 | Positive | [8] | |

| [³H]SR141716A (Inverse Agonist) | 0 µM | 1.35 ± 0.21 | - | - | [8] |

| | 10 µM | 3.65 ± 0.87 | ~2.7 | Negative |[8] |

Table 2: Functional Antagonism of Agonist-Induced ERK1/2 Activation

| Agonist (at EC₈₀) | This compound pIC₅₀ | Efficacy of Antagonism | Reference |

|---|---|---|---|

| CP55,940 | 6.78 ± 0.273 | Full Antagonism | [3] |

| Δ⁹-THC | 6.38 ± 0.394 | Incomplete Antagonism | [3] |

| 2-AG | - | Incomplete Antagonism |[3] |

Signaling Pathways & Visualizations

The dual actions of this compound can be visualized through its differential impact on distinct CB1 receptor signaling cascades.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of Org 27569: A Technical Guide to its Allosteric Modulation of Cannabinoid Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, exhibiting a paradoxical pharmacological profile that has garnered significant interest in the field of cannabinoid research. This technical guide provides an in-depth analysis of this compound's effects on cannabinoid receptor signaling. It consolidates quantitative data from various key experiments into structured tables for comparative analysis and presents detailed experimental protocols for replicating these seminal studies. Furthermore, this guide utilizes visualizations to illustrate the complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers investigating the nuanced mechanisms of allosteric modulation at the CB1 receptor.

Introduction

The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target for a multitude of physiological and pathological conditions. Orthosteric ligands, which bind to the same site as the endogenous cannabinoids, have been fraught with dose-limiting side effects. Allosteric modulators, binding to a topographically distinct site, offer a more nuanced approach to receptor modulation, with the potential for greater therapeutic windows. This compound stands out as a prototypical CB1 NAM. It uniquely enhances the binding affinity of CB1 agonists while simultaneously acting as an insurmountable antagonist or inverse agonist at G protein-mediated signaling pathways.[1][2] This complex behavior, including probe-dependence and biased signaling, makes this compound a critical tool for dissecting the intricacies of CB1 receptor function and for the development of novel therapeutics.

Quantitative Data on this compound's Interaction with the CB1 Receptor

The following tables summarize the key quantitative parameters defining the interaction of this compound with the CB1 receptor, its impact on orthosteric ligand binding, and its functional effects on downstream signaling pathways.

Table 1: Binding Affinity and Cooperativity of this compound at the CB1 Receptor

| Parameter | Radioligand | Value | Cell/Tissue Type | Reference |

| pKb | [3H]CP 55,940 | 5.67 | Recombinant | [3] |

| pKb | [3H]SR 141716A | 5.95 | Recombinant | [3] |

| Logα | [3H]CP 55,940 | 1.14 ± 0.17 | Purified bimane-labeled CB1 | [4] |

| Kd | Not Applicable | Not Reported | Not Applicable | |

| Ki | Not Applicable | Not Reported | Not Applicable |

Table 2: Functional Effects of this compound on G Protein-Mediated Signaling

| Assay | Agonist | This compound Concentration | Effect | Quantitative Value | Cell/Tissue Type | Reference |

| [35S]GTPγS Binding | CP 55,940 | 100 nM | Attenuation of Emax | Emax reduced to 18% | Recombinant | |

| [35S]GTPγS Binding | CP 55,940 | 10 µM | Antagonism | Not Specified | HEK293-hCB1 | [5] |

| cAMP Accumulation | CP 55,940 | 100 nM | Complete Abolition | Not Applicable | Recombinant | |

| cAMP Accumulation | WIN55212-2 | Not Specified | Less effective inhibition | Not Specified | hCB1R cells | [6] |

| Mouse Vas Deferens Contraction | WIN55212-2 | Not Specified | Potent Inhibition | pEC50 = 8.24 ± 0.12, Emax = 45.4% | Mouse Vas Deferens | [4] |

Table 3: Modulation of ERK1/2 Phosphorylation by this compound

| Condition | Agonist | This compound Concentration | Effect | Quantitative Value | Cell/Tissue Type | Reference |

| Antagonism | CP 55,940 | Not Specified | Full Blockade | IC50 Not Reported | HEK293-hCB1 | [5] |

| Antagonism | THC | Not Specified | Incomplete Inhibition | IC50 Not Reported | HEK293-hCB1 | [5] |

| Antagonism | 2-AG | Not Specified | Incomplete Inhibition | IC50 Not Reported | HEK293-hCB1 | [5] |

| Inverse Agonism | Basal | 10 µM | Reduction in pERK | Not Specified | HEK293-hCB1 | [5] |

| Agonism (G protein-independent) | None | 10 µM | Increased pERK | Emax = 19%, pEC50 = 8.55 ± 0.99 | hCB1R cells | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate study replication and further investigation.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound and its effect on the binding of orthosteric ligands.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human CB1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are harvested and homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).

-

The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in TME buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.

-

-

Saturation Binding Assay:

-

Incubate 10-20 µg of cell membranes with increasing concentrations of [3H]CP 55,940 (agonist) or [3H]SR 141716A (inverse agonist) in binding buffer (TME with 5% BSA) for 90 minutes at 30°C.

-

To determine the effect of this compound, a fixed concentration of this compound is included in the incubation.

-

Nonspecific binding is determined in the presence of a high concentration (e.g., 1 µM) of the corresponding unlabeled ligand.

-

The reaction is terminated by rapid filtration through GF/B glass fiber filters, followed by washing with ice-cold wash buffer.

-

Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data are analyzed using nonlinear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

-

Competition Binding Assay:

-

Incubate a fixed concentration of radioligand (e.g., Kd value) with cell membranes and increasing concentrations of unlabeled this compound.

-

Follow the incubation, filtration, and counting steps as described for the saturation binding assay.

-

Data are analyzed to determine the inhibitory constant (Ki) of this compound.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB1 receptor.

-

Incubate 5-10 µg of cell membranes in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) containing GDP (10 µM) for 15 minutes at 30°C.

-

Add [35S]GTPγS (0.1 nM), varying concentrations of the CB1 agonist (e.g., CP 55,940), and the desired concentration of this compound.

-

Incubate for 60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through GF/C filters.

-

The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

-

Data are analyzed to determine the EC50 and Emax values for the agonist in the absence and presence of this compound.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase, a downstream effector of Gi/o-coupled CB1 receptors.

-

Seed HEK293-hCB1 cells in a 96-well plate and grow to confluence.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes.

-

Add varying concentrations of the CB1 agonist and the desired concentration of this compound.

-

Stimulate adenylyl cyclase with forskolin (e.g., 5 µM) for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data are analyzed to determine the ability of this compound to modulate the agonist-induced inhibition of forskolin-stimulated cAMP production.

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay assesses the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.

-

Seed HEK293-hCB1 cells in 6-well plates.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Treat cells with the CB1 agonist and/or this compound for the desired time (e.g., 5-10 minutes).

-

To study G protein dependency, pre-incubate cells with pertussis toxin (PTX, 100 ng/mL) for 16-18 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Quantify band intensities using densitometry software.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Signaling pathways of the CB1 receptor modulated by this compound.

Caption: Experimental workflow for characterizing this compound's effects.

Discussion and Future Directions

The intricate pharmacological profile of this compound underscores the complexity of allosteric modulation at the CB1 receptor. Its ability to bias signaling towards G protein-independent pathways, such as β-arrestin-mediated ERK activation, while antagonizing canonical G protein-dependent pathways, presents both a challenge and an opportunity for drug discovery.[7] The probe-dependent nature of its effects, where the functional outcome varies with the orthosteric ligand, further highlights the need for comprehensive characterization of any new allosteric modulator in the presence of a panel of relevant orthosteric ligands.

Future research should focus on elucidating the precise structural basis for this compound's allosteric effects through high-resolution crystal structures of the CB1 receptor in complex with this compound and various orthosteric ligands. Moreover, exploring the in vivo consequences of its biased signaling profile is crucial for understanding its therapeutic potential and potential liabilities. The methodologies and data presented in this guide provide a solid foundation for researchers to continue unraveling the enigmatic nature of this compound and to leverage this knowledge in the design of next-generation CB1 receptor-targeted therapies.

References

- 1. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Org 27569: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] It exhibits a complex pharmacological profile, uniquely enhancing the binding affinity of CB1 agonists while simultaneously decreasing their efficacy in stimulating downstream signaling pathways.[1] This paradoxical action has made this compound a critical tool for dissecting the intricacies of CB1 receptor function and signaling. This document provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams.

Core Mechanism of Action

This compound binds to a topographically distinct allosteric site on the CB1 receptor, inducing a conformational change that modulates the binding and signaling of orthosteric ligands (agonists and inverse agonists).[1][2] While it demonstrates positive binding cooperativity with agonists like CP55,940, it displays negative functional cooperativity, acting as an insurmountable antagonist or inverse agonist in several functional assays.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Binding Affinity and Cooperativity

| Radioligand | Assay Type | Parameter | Value | Cell/Tissue Type | Reference |

| [3H]CP55,940 | Saturation Binding | Kd | 2.15 ± 0.48 nM (in absence of this compound) | HEK293 cells expressing hCB1 | [4] |

| [3H]CP55,940 | Saturation Binding | Kd | Progressively decreased with increasing this compound concentration | HEK293 cells expressing hCB1 | [4] |

| [3H]SR141716A | Competition Binding | Kd | Determined from homologous competition | HEK293 cells expressing hCB1 | [4] |

| [3H]CP55,940 | Equilibrium Binding | Effect | Saturable increase in specific binding | Mouse brain membranes | [5] |

| [3H]SR141716A | Equilibrium Binding | Effect | Incomplete saturable reduction in specific binding | Mouse brain membranes | [5] |

Table 2: Functional Activity

| Assay | Agonist | Parameter | Value | Cell/Tissue Type | Reference |

| [35S]GTPγS Binding | CP55,940 | Antagonism | Insurmountable | HEK293 cells expressing hCB1 | [3][4] |

| [35S]GTPγS Binding | Basal | Inverse Agonism | Decrease in basal binding | hCB1-transfected HEK293 cells | [3][5] |

| cAMP Production | Forskolin-stimulated | Inverse Agonism | Increase in cAMP levels | Not specified | [3] |

| cAMP Production | Agonist-inhibited | Antagonism | Attenuates agonist-induced inhibition | Not specified | [3] |

| ERK1/2 Phosphorylation | Basal | Inverse Agonism | Reduction in basal phosphorylation | hCB1-transfected HEK293 cells | [3] |

| ERK1/2 Phosphorylation | CP55,940, THC, 2-AG | Antagonism | Blocks or inhibits agonist-induced phosphorylation | hCB1-transfected HEK293 cells | [3] |

Signaling Pathways and Mechanisms

This compound's modulation of the CB1 receptor impacts multiple downstream signaling cascades.

G-Protein Signaling

This compound acts as an antagonist and inverse agonist of Gi/o protein-mediated signaling. It inhibits agonist-stimulated [35S]GTPγS binding and attenuates the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels.[3] Furthermore, it can decrease basal G-protein activity, demonstrating inverse agonism.[3] This activity is sensitive to pertussis toxin (PTX), confirming its dependence on Gi/o proteins.[3]

ERK1/2 Signaling

The effect of this compound on the Extracellular signal-regulated kinase (ERK) pathway is multifaceted. It has been shown to reduce basal ERK1/2 phosphorylation in a Gi/o-dependent manner, consistent with inverse agonism.[3] It also antagonizes ERK activation induced by various cannabinoid agonists.[3] However, some studies have reported that this compound can induce ERK phosphorylation independently of Gi/o proteins, suggesting biased signaling.[4]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize this compound.

Radioligand Binding Assays

-

Objective: To determine the effect of this compound on the binding of orthosteric ligands to the CB1 receptor.

-

Materials:

-

Membranes from HEK293 cells stably expressing human CB1 receptors or mouse brain tissue.

-

Radioligands: [3H]CP55,940 (agonist) and [3H]SR141716A (inverse agonist).

-

This compound and unlabeled orthosteric ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand in the presence of varying concentrations of this compound or unlabeled competitor ligand.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd (dissociation constant) and Bmax (maximum number of binding sites) values.

-

[35S]GTPγS Functional Assay

-

Objective: To measure the effect of this compound on G-protein activation by the CB1 receptor.

-

Materials:

-